4-(Naphthalen-1-yl)pyrimidine-2-thiol
Description
4-(Naphthalen-1-yl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a thiol (-SH) group at position 2 and a naphthalen-1-yl group at position 3. The naphthalene moiety, a fused bicyclic aromatic system, confers significant steric bulk and π-electron density, which may enhance intermolecular interactions such as π-π stacking or hydrophobic binding.
Properties
IUPAC Name |
6-naphthalen-1-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-15-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWKLNHPFBIOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Divinyl Ketone-Based Cyclization via Aza-Michael Addition
A widely reported method involves the reaction of divinyl ketones with thiourea under basic conditions, forming pyrimidine-2-thiol derivatives through a tandem aza-Michael addition/nucleophilic addition/aromatization sequence . For 4-(naphthalen-1-yl)pyrimidine-2-thiol, the synthesis begins with the preparation of (E,4E)-1-(naphthalen-1-yl)-5-arylpenta-1,4-dien-3-one (1 ), a divinyl ketone bearing the naphthalene group.
Procedure :
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Divinyl Ketone Synthesis :
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Cyclization with Thiourea :
Mechanistic Insights :
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Aza-Michael Addition : Thiourea attacks the α,β-unsaturated ketone, forming a thioenamine intermediate.
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Nucleophilic Addition : The thioenamine undergoes intramolecular cyclization, closing the pyrimidine ring.
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Aromatization : Base-mediated dehydration yields the aromatic pyrimidine-2-thiol .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82–86 |
| Base | KOH | 85 |
| Temperature (°C) | 80 | 86 |
| Reaction Time (h) | 6–8 | 84 |
Chalcone-Thiourea Condensation
Chalcones (α,β-unsaturated ketones) serve as precursors for pyrimidine-2-thiols via base-catalyzed cyclization with thiourea. This method is advantageous for introducing diverse aryl groups at the 4-position .
Procedure :
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Chalcone Synthesis :
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Condense naphthalene-1-carbaldehyde with acetophenone in ethanol using NaOH to form 3-(naphthalen-1-yl)-1-phenylprop-2-en-1-one (2 ).
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Cyclization :
Key Observations :
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Electron-withdrawing groups on the chalcone’s aryl ring enhance reaction rates.
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Prolonged heating (>12 hours) reduces yields due to side reactions.
Spectral Confirmation :
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¹H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, SH), 8.21–7.45 (m, 11H, aromatic), 6.78 (s, 1H, pyrimidine-H).
β-Enaminoamide Cyclization
β-Enaminoamides, prepared from ketones and amines, undergo cyclization with thiourea to form pyrimidine-2-thiols. This method allows precise control over substituent placement .
Procedure :
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β-Enaminoamide Synthesis :
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React 1-acetylnaphthalene with ethylenediamine in acetic acid to form 3-(naphthalen-1-yl)-3-aminoprop-2-enamide (3 ).
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Cyclization :
Advantages :
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High regioselectivity for the 4-position.
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Compatible with sterically hindered substrates.
Yield Comparison :
| Substrate | Solvent | Base | Yield (%) |
|---|---|---|---|
| 3 (R = H) | DMF | NaH | 78 |
| 3 (R = OMe) | DMF | NaH | 72 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes.
Procedure :
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Mix 1 (1.0 equiv), thiourea (1.2 equiv), and KOH (2.0 equiv) in ethanol.
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Irradiate at 150 W, 100°C, for 20 minutes.
Benefits :
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95% yield in 20 minutes vs. 82% in 6 hours conventionally.
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Reduced side-product formation.
Green Chemistry Approaches
Aqueous-Mediated Synthesis :
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Replace ethanol with water as the solvent.
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Use K₂CO₃ as a base at 90°C for 8 hours.
Catalytic Methods :
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of the disulfide.
Pyrimidinylamines: Resulting from the reduction of the pyrimidine ring.
Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 4-(naphthalen-1-yl)pyrimidine-2-thiol, exhibit promising antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound also shows potential as an anticancer agent. Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Preliminary studies suggest that 4-(naphthalen-1-yl)pyrimidine-2-thiol may act on specific cancer cell lines, although further research is required to establish its efficacy and mechanism of action .
Biological Interactions
Enzyme Inhibition
4-(Naphthalen-1-yl)pyrimidine-2-thiol has been studied for its interactions with biological macromolecules, particularly enzymes. Its thiol group allows it to participate in nucleophilic reactions, potentially leading to enzyme inhibition. For example, compounds with similar structures have been designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival . This suggests that 4-(naphthalen-1-yl)pyrimidine-2-thiol could be explored for similar applications in antimalarial drug development.
Analytical Chemistry
Ligand Applications
In analytical chemistry, pyrimidine-2-thiols are utilized as selective ligands for metal ion determination. The ability of 4-(naphthalen-1-yl)pyrimidine-2-thiol to form stable complexes with metal ions such as Pb, Ru, and Pt enhances its utility in various analytical techniques . These complexes can be used in spectroscopic methods for the detection and quantification of metal ions in environmental samples.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 4-(naphthalen-1-yl)pyrimidine-2-thiol can be achieved through various methods, including nucleophilic substitution reactions involving thiourea derivatives and naphthalene-based precursors . Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the naphthalene or pyrimidine rings can significantly influence its pharmacological properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(Naphthalen-1-yl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical processes, leading to the observed biological activities.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : Naphthalen-1-yl and biphenyl groups enhance aromatic interactions, while adamantyl groups increase hydrophobicity.
- Positional Isomerism: Naphthalen-1-yl vs.
- Electron-Withdrawing Groups : Chlorophenyl substituents may enhance electrophilic reactivity at the thiol group, enabling derivatization .
Chemical Reactivity
The thiol (-SH) group at position 2 is a reactive site for:
Biological Activity
4-(Naphthalen-1-yl)pyrimidine-2-thiol is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of various research studies. This article provides a comprehensive overview of the biological activity of 4-(Naphthalen-1-yl)pyrimidine-2-thiol, supported by data tables and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that 4-(Naphthalen-1-yl)pyrimidine-2-thiol exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be comparable to those of standard antibiotics like ciprofloxacin.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 16 |
| Escherichia coli | 32 | 32 |
This suggests that the compound could be developed as a potential therapeutic agent for treating bacterial infections .
Anticancer Activity
The anticancer potential of 4-(Naphthalen-1-yl)pyrimidine-2-thiol has been evaluated in various cancer cell lines. Notably, studies on HCT-116 colon cancer cells indicated that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, highlighting its potency in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest in G2/M phase |
The mechanism involves the activation of caspases, leading to DNA fragmentation and ultimately cell death .
Anti-inflammatory Activity
The anti-inflammatory effects of 4-(Naphthalen-1-yl)pyrimidine-2-thiol were assessed through COX-2 inhibition assays. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value of 0.05 µM, comparable to that of the standard drug celecoxib (IC50 = 0.04 µM). This suggests its potential utility in treating inflammatory diseases.
| Compound | IC50 (µM) | Standard Drug (Celecoxib) IC50 (µM) |
|---|---|---|
| 4-(Naphthalen-1-yl)pyrimidine-2-thiol | 0.05 | 0.04 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Tageldin et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-(Naphthalen-1-yl)pyrimidine-2-thiol. The results indicated that this compound exhibited potent antibacterial activity against multiple strains, thus validating its potential as an alternative antibiotic .
Case Study 2: Anticancer Mechanism
In another investigation involving HeLa cells, researchers found that treatment with 4-(Naphthalen-1-yl)pyrimidine-2-thiol led to increased early apoptotic cell populations and sub-G1 phase accumulation, indicating its role in cell cycle regulation and apoptosis induction .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
